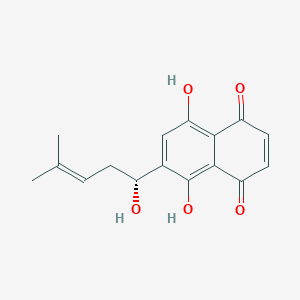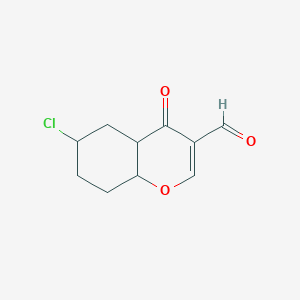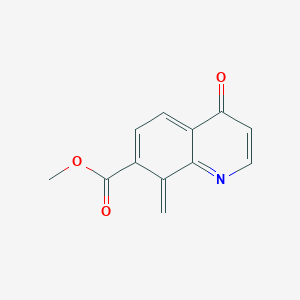![molecular formula C6H4IN3O B12360378 5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol. This process leads to the formation of the pyrrolo[2,3-d]pyrimidin-5-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Oxidation and Reduction: Depending on the reagents and conditions, the compound can be oxidized or reduced to form different derivatives.
Common reagents used in these reactions include sodium methoxide, carboxylic anhydrides, and acid chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a scaffold for designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can alter cell cycle progression and induce apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities but with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H4IN3O |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
5-iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2,4H,(H,8,9,10,11) |
InChI Key |
AKZARKUFUJABAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(=O)NC=NC2=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



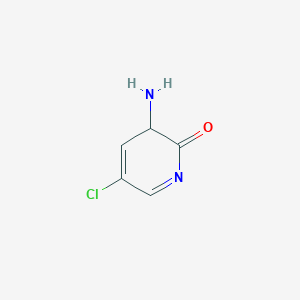
![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
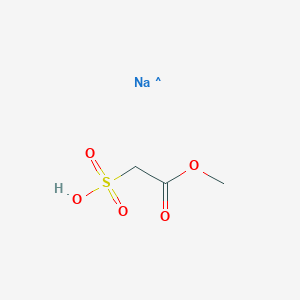
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
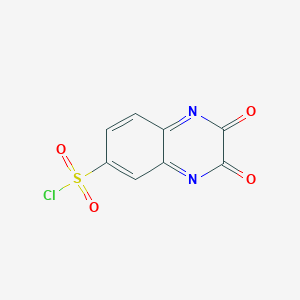
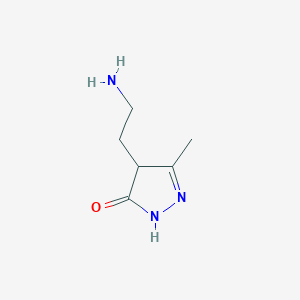
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
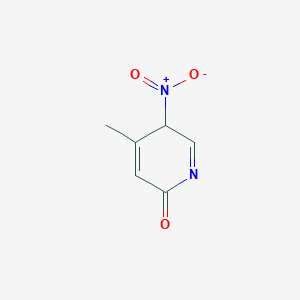
![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
